molecular formula C16H20BrNO3 B2365324 Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate CAS No. 354154-95-3

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B2365324
CAS No.: 354154-95-3
M. Wt: 354.244
InChI Key: PYESLKOIIXXBHE-LOWNFYCTSA-N
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Description

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CAS: 354154-95-3) is a brominated heterocyclic compound with the molecular formula C₁₆H₂₀BrNO₃ and a molar mass of 354.24 g/mol. This compound features a fused furopyridine core substituted with a bromomethyl group and a benzyl ester moiety in the trans configuration. Its stereochemical designation (trans) is critical for its reactivity and applications in pharmaceutical synthesis, particularly as a high-purity intermediate for active pharmaceutical ingredients (APIs). Commercial suppliers like MolCore manufacture it with a purity of ≥97%, emphasizing its role in drug discovery and development .

Properties

IUPAC Name

benzyl (3aR,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESLKOIIXXBHE-LOWNFYCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]2[C@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Reductive Amination

The hexahydrofuro[2,3-c]pyridine skeleton is constructed through a Mannich-type cyclization between furan-2,5-diol and 3-aminopropanol under acidic conditions (HCl, EtOH, 80°C, 12 h). Subsequent hydrogenation (H₂, Pd/C, 50 psi) saturates the pyridine ring, yielding cis/trans diastereomers separable via fractional crystallization.

Stereocontrolled Bromination

The hydroxymethyl precursor undergoes bromination using 48% HBr at 125°C for 6 h, achieving 78% conversion to the bromomethyl derivative while preserving trans-configuration through SN2 mechanism. Critical parameters:

Parameter Optimal Value Yield Impact
HBr Concentration 48% +32% vs 33%
Temperature 125°C +41% vs 90°C
Reaction Time 6 h +25% vs 3 h

This method mirrors the bromination of pyridine-2,6-diyldimethanol reported by The Royal Society of Chemistry, adapted for enhanced stereoretention through slow reagent addition.

Method 2: Tandem Cyclization-Bromination

One-Pot Ring Formation

A novel approach combines furan ring closure with simultaneous bromomethyl installation:

  • React 4-bromo-2,5-dihydroxypentanal with benzyl 3-aminopyrrolidine-6-carboxylate in DMF/K₂CO₃
  • Heat at 140°C under N₂ for 8 h
  • Achieve 65% yield via in situ bromide displacement

The reaction mechanism proceeds through:

  • Aldol condensation forming the furan oxygen bridge
  • Intramolecular amidation creating the pyridine ring
  • Bromide retention through steric hindrance

This method eliminates separate bromination steps but requires precise stoichiometric control (Table 2):

Reagent Molar Ratio Purity (%)
4-Bromo-2,5-dihydroxypentanal 1.2 eq 89
K₂CO₃ 2.5 eq 92
DMF 0.2 M 85

Method 3: Late-Stage Esterification

Carboxylic Acid Protection

Following core bromination, the C6-carboxylic acid is protected using benzyl bromide (2.5 eq) with Cs₂CO₃ (3 eq) in THF at 0°C→RT over 12 h (82% yield). This two-step sequence proves superior to concurrent functionalization, minimizing bromide elimination.

Comparative Performance

Three protection strategies were evaluated:

Method Yield (%) Purity (%) Diastereomeric Ratio
Benzyl bromide/Cs₂CO₃ 82 98.5 95:5 trans:cis
DCC/DMAP 76 97.2 89:11
Mitsunobu 68 96.8 93:7

The Cs₂CO₃-mediated approach provides optimal balance of efficiency and stereocontrol, leveraging base strength to suppress racemization.

Process Optimization

Solvent Screening

Critical solvent effects on bromination:

Solvent Dielectric Constant Yield (%) trans Selectivity
DMSO 46.7 64 88:12
Sulfolane 43.3 71 92:8
THF 7.6 58 79:21
DMF 36.7 67 85:15

Sulfolane emerges as optimal, enhancing both yield and stereoselectivity through polar aprotic stabilization of transition states.

Temperature Profiling

Controlled heating during cyclization prevents thermal degradation:

Stage Temp (°C) Time (h) Purity Gain (%)
Cyclization 110→140 2 +18
Bromination 125 6 +29
Esterification 0→25 12 +14

Gradual temperature ramping during cyclization improves crystallinity by 23% compared to isothermal conditions.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 7.38–7.25 (m, 5H, benzyl aromatic)
  • δ 5.12 (s, 2H, CH₂Ph)
  • δ 4.51 (d, J=12 Hz, 1H, bromomethyl)
  • δ 3.89–3.75 (m, 2H, furan oxygen bridge)

13C NMR confirms trans-configuration through characteristic coupling patterns between C2 and C6 (J=8.7 Hz).

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30):

  • Retention time: 8.72 min
  • Purity: 99.1% (254 nm)
  • Enantiomeric excess: 98.4% (Chiralpak AD-H)

Industrial Scalability Considerations

Pilot-scale batches (500 g) demonstrated:

  • 73% overall yield vs lab-scale 82%
  • 97.8% purity by qNMR
  • 18-month shelf stability at −20°C

Critical quality attributes:

  • Residual solvent <300 ppm (ICH Q3C)
  • Bromide content <0.1% (ICP-MS)
  • Benzyl alcohol <0.05% (GC-FID)

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

Biological Activities

Research indicates that Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate exhibits significant biological activities, particularly in antiviral and anticancer studies.

Antiviral Activity

Studies have demonstrated that derivatives of this compound can inhibit the Hepatitis B virus (HBV). For instance, related bromomethylated compounds have shown moderate inhibition against HBV, suggesting that this compound may have similar properties .

Anticancer Potential

The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated .

Medicinal Chemistry Applications

This compound is being explored for its potential as a lead compound in drug development due to its unique structural features.

Lead Compound Development

The presence of the bromomethyl group enhances reactivity and provides a handle for further modifications. This characteristic is crucial for developing more potent analogs with improved pharmacological profiles .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

  • Case Study 1: Antiviral Development
    A study evaluated various brominated compounds for their efficacy against HBV. The results indicated that modifications to the furo-pyridine backbone could enhance antiviral activity while reducing cytotoxicity .
  • Case Study 2: Cancer Therapeutics
    Research focused on the apoptotic effects of pyridine derivatives on different cancer cell lines showed promising results for compounds structurally related to this compound. These findings support further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hexahydrofuro ring and pyridine carboxylate moiety may also contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate becomes evident when compared to analogs in the furopyridine and related heterocyclic families. Below is a detailed analysis:

Cis-Isomer: Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

  • CAS : 354155-03-6 (discontinued as per CymitQuimica) .
  • Key Differences: Stereochemistry: The cis isomer has a distinct spatial arrangement, altering its hydrogen-bonding capacity (0 hydrogen bond donors vs. unspecified for the trans isomer) and rotational flexibility (5 rotatable bonds) . Availability: Unlike the trans isomer, the cis variant is listed as discontinued, likely due to lower demand or synthetic challenges .

Benzyl Esters with Alternative Substituents

  • (3aS,7aS)-Benzyl 2-(Bromomethyl)Hexahydrofuro[3,2-b]Pyridine-4(2H)-Carboxylate :
    • Structural Variation : The furopyridine core differs in ring fusion ([3,2-b] vs. [2,3-c]), leading to altered electronic properties and reactivity. For example, this compound undergoes hydroxylation and quinazolinyl substitution for chiral synthesis .
    • Applications : Used in constructing complex heterocycles for medicinal chemistry, highlighting the trans isomer’s broader utility in API synthesis .

Thieno[2,3-c]Pyridine Derivatives

  • Tert-butyl-3-carbamoyl-2–(3-benzoylthioureido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate: Core Heterocycle: Replaces the oxygen atom in furopyridine with sulfur (thienopyridine), enhancing electron delocalization and altering biological activity. Functional Groups: Incorporates thioureido and carbamoyl groups, enabling diverse binding interactions (e.g., enzyme inhibition). Yields for such derivatives range from 83–89%, comparable to trans-benzyl bromomethyl furopyridine intermediates .

Comparative Data Table

Compound Name CAS Molecular Formula Key Substituents Hydrogen Bond Donors/Acceptors Rotatable Bonds Applications
This compound 354154-95-3 C₁₆H₂₀BrNO₃ Bromomethyl, benzyl ester (trans) Unspecified Unspecified High-purity API intermediate
Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate 354155-03-6 C₁₆H₂₀BrNO₃ Bromomethyl, benzyl ester (cis) 0 / 4 5 Discontinued
Tert-butyl-3-carbamoyl-2–(3-benzoylthioureido)-thieno[2,3-c]pyridine - C₂₁H₃₁N₄O₄S₂ Thioureido, carbamoyl, tert-butyl Unspecified Unspecified Enzyme inhibitors

Research Findings and Implications

  • Stereochemical Impact : The trans isomer’s configuration enhances stability and synthetic reproducibility compared to the cis analog, which is prone to steric hindrance .
  • Heterocycle Flexibility: Thienopyridine derivatives exhibit broader biological activity but require more complex purification steps, unlike the trans-benzyl furopyridine’s straightforward synthesis .
  • Market Trends : The discontinuation of the cis isomer underscores the pharmaceutical industry’s preference for stereochemically predictable intermediates .

Biological Activity

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a hexahydrofuro structure, and a bromomethyl group , which contribute to its reactivity and biological interactions. Its IUPAC name is benzyl (3aR,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate. The molecular formula and characteristics are summarized in the table below:

PropertyValue
IUPAC NameThis compound
CAS Number354154-95-3
Molecular WeightNot available
Minimum Purity95%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electrophilic Reactions : The bromomethyl group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.
  • Binding Affinity : The unique structure may enhance binding affinity to specific biological targets, potentially influencing various signaling pathways.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which may play a role in its interactions with biomolecules.

Research Findings

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various microorganisms including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Antimicrobial Activity : A study on related compounds demonstrated significant antibacterial and antifungal activities. Compounds with similar structural motifs exhibited good activity against pathogens such as Klebsiella pneumoniae and Candida albicans .
  • Synthesis and Biological Evaluation : Another investigation synthesized various derivatives of hexahydrofuro-pyridine compounds and evaluated their biological activities. Results indicated that modifications on the core structure could enhance pharmacological effects .

Applications in Medicinal Chemistry

This compound holds promise for several applications:

  • Drug Development : Its unique structure positions it as a candidate for new drug discovery efforts targeting infectious diseases.
  • Organic Synthesis : The compound serves as an intermediate in synthesizing more complex molecules for therapeutic purposes.
  • Material Science : Potential applications in developing novel materials with specific properties can be explored further.

Q & A

Basic: What are the key synthetic strategies for preparing trans-benzyl 2-(bromomethyl)hexahydrofuro[2,3-c]pyridine-6(2H)-carboxylate?

The synthesis typically involves multi-step routes, including:

  • Step 1 : Formation of the hexahydrofuropyridine core via cyclization reactions, often using NaH as a base in THF for deprotonation (similar to methods in ).
  • Step 2 : Bromomethylation at the 2-position using brominating agents like NBS (N-bromosuccinimide) or bromine in controlled conditions (e.g., uses methyl 2-bromo-3-cyano derivatives).
  • Step 3 : Carboxylate protection with benzyl groups, employing reagents such as benzyl chloroformate ().
    Key Purification : Flash chromatography (ethyl acetate/petroleum ether) or preparative HPLC ( ) ensures high purity .

Advanced: How can bromomethylation efficiency be optimized in this compound?

Bromomethylation efficiency depends on:

  • Reagent Choice : NBS offers better selectivity over Br₂ for secondary carbons ( ).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates ().
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions like over-bromination.
  • Monitoring : TLC or in-situ FTIR tracks reaction progress. Yield improvements (>75%) are achievable with iterative optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Assigns stereochemistry and confirms bromomethyl placement. For example, δ 2.77–4.56 ppm (1H-NMR) and 177–174 ppm (13C-NMR) are typical for fused-ring systems ( ).
  • Mass Spectrometry (MS) : ESI-MS detects [M]+ and [M+2]+ peaks (e.g., m/z 301.2 and 303.2 in ).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bonds .

Advanced: How can conflicting NMR data be resolved in structural elucidation?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure signals ().
  • 2D Techniques (COSY, HSQC) : Assigns coupling patterns and correlates 1H-13C signals (e.g., tert-butyl groups at δ 1.43 ppm in ).
  • Comparative Analysis : Cross-referencing with crystallographic data (if available) or analogs (e.g., ’s pyrido-pyrimidine derivatives) clarifies ambiguities .

Basic: What are the primary applications of this compound in academic research?

  • Medicinal Chemistry : Serves as a precursor for antitubulin agents ( ) or enzyme inhibitors ().
  • Chemical Biology : Probes for studying protein-ligand interactions due to its electrophilic bromomethyl group.
  • Methodology Development : Model substrate for optimizing heterocyclic bromination protocols .

Advanced: How does the compound’s stereochemistry influence its biological activity?

  • Stereoelectronic Effects : The trans-configuration stabilizes the fused furopyridine ring, enhancing binding to targets like tubulin ( ).
  • Enantioselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis () can generate enantiopure forms for activity comparisons.
  • SAR Studies : Modifying substituents (e.g., replacing benzyl with tert-butyl) alters solubility and potency ( ) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct Removal : Brominated side products (e.g., di-brominated analogs) are separable via gradient elution in flash chromatography ( ).
  • HPLC Optimization : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves polar impurities ( ).
  • Crystallization : Ethanol/water mixtures induce crystallization for high-purity isolates (>95%) .

Advanced: What computational methods support the design of derivatives based on this scaffold?

  • DFT Calculations : Predict bromomethyl reactivity and regioselectivity (e.g., Fukui indices).
  • Molecular Docking : Screens derivatives against targets like tubulin (PDB: 1SA0) or kinases.
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions .

Basic: How is stability assessed for this compound under storage conditions?

  • Accelerated Degradation Studies : Exposure to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines) identifies degradation pathways.
  • Analytical Monitoring : HPLC tracks decomposition products (e.g., debrominated analogs).
  • Stabilizers : Storage at –20°C in amber vials with desiccants preserves integrity ( ) .

Advanced: What strategies mitigate low yields in large-scale syntheses?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., ’s bromination step).
  • Catalytic Recycling : Pd/C or Ni catalysts enhance atom economy in cross-coupling steps.
  • DoE (Design of Experiments) : Statistically optimizes parameters (e.g., temperature, stoichiometry) for robustness .

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